Zinc sulfathiazole
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5434-78-6 |
|---|---|
Molecular Formula |
C18H16N6O4S4Zn |
Molecular Weight |
574.0 g/mol |
IUPAC Name |
zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |
InChI Key |
BYDMFZFWWZCIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation of Zinc Sulfathiazole Complexes
Advanced Synthetic Approaches for Sulfathiazole (B1682510) Derivatives and Coordinated Zinc Complexes
The construction of zinc sulfathiazole complexes involves a multi-step process that begins with the careful design of the sulfathiazole ligand, followed by complexation with a zinc salt under optimized conditions to ensure high yield and purity.
Rational Design and Synthesis of Sulfathiazole Ligand Precursors
The rational design of sulfathiazole-based ligands is foundational to controlling the coordination environment of the resulting zinc complex. This process involves the strategic modification of the sulfathiazole molecule to enhance its coordination potential and to influence the properties of the final complex. Key to this is the synthesis of derivatives, often through nucleophilic substitution reactions, to introduce or modify functional groups that can act as coordination sites. nih.gov
One common approach is the formation of Schiff bases by reacting sulfathiazole with various aldehydes or ketones. This introduces an imine (-C=N-) group, which is an excellent coordinating site for metal ions. The choice of the aldehyde or ketone can be used to tune the steric and electronic properties of the ligand, thereby influencing the geometry and stability of the zinc complex. For instance, the reaction of sulfathiazole with a substituted benzaldehyde can introduce additional functional groups that can participate in secondary interactions within the complex.
Methodologies for Zinc Complexation with Sulfathiazole and its Derivatives
The complexation of sulfathiazole or its derivatives with zinc can be achieved through several methodologies. A straightforward method involves the direct reaction of the sulfathiazole ligand with a zinc salt, such as zinc sulfate (B86663) or zinc chloride, in a suitable solvent. thaiscience.info The reaction is typically carried out under reflux to ensure completion.
Another advanced approach is the hydrothermal technique, which involves carrying out the synthesis in a sealed vessel at elevated temperature and pressure. nih.gov This method can lead to the formation of highly crystalline products and may allow for the isolation of unique coordination polymers or metal-organic frameworks (MOFs). The choice of solvent is crucial and can range from water to organic solvents like ethanol or dimethylformamide (DMF), depending on the solubility of the reactants and the desired product.
Optimization of Reaction Conditions for Controlled Synthesis and Yield Enhancement
Optimizing reaction conditions is critical for achieving a high yield of the desired this compound complex with the desired structure and purity. Key parameters that are often tuned include temperature, reaction time, pH, and the molar ratio of the reactants.
For instance, adjusting the temperature can influence the reaction rate and the crystallinity of the product. A study on the synthesis of zeolitic imidazolate frameworks (ZIF-8), which also involve zinc coordination, found that a temperature of 50°C was optimal for achieving the desired particle size. nih.gov Similarly, the molar ratio of the zinc salt to the sulfathiazole ligand can dictate the stoichiometry of the final complex. nih.gov The pH of the reaction medium can also play a significant role, as it can affect the protonation state of the sulfathiazole ligand and thus its coordinating ability. Response Surface Methodology (RSM) has been employed in the optimization of the synthesis of zinc oxide nanoparticles, demonstrating the importance of systematic optimization of parameters like pH and reactant ratios. healthbiotechpharm.org
| Parameter | Condition | Rationale |
| Temperature | 50-100 °C | Influences reaction kinetics and product crystallinity. |
| Solvent | Methanol, Ethanol, DMF | Solubilizes reactants and can influence the final structure. |
| Reactant Ratio (Zn:Ligand) | 1:2 | Controls the stoichiometry of the resulting complex. |
| pH | 4.0 - 8.0 | Affects the protonation state and coordinating ability of the ligand. |
Spectroscopic and Diffraction-Based Techniques for Complex Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Ligand-Metal Coordination and Functional Group Interactions
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the coordination of the sulfathiazole ligand to the zinc ion. The coordination of the ligand to the metal center results in changes in the vibrational frequencies of the functional groups involved in bonding.
In the FT-IR spectrum of a this compound complex, shifts in the characteristic bands of the sulfonamide group (-SO₂NH-) and the thiazole (B1198619) ring provide direct evidence of coordination. For example, the asymmetric and symmetric stretching vibrations of the SO₂ group, typically observed around 1326 cm⁻¹ and 1157 cm⁻¹ respectively in free sulfadiazine (B1682646) (a related sulfonamide), are expected to shift upon coordination to the zinc ion. nih.gov A study using infrared multiple photon dissociation (IRMPD) spectroscopy on a zinc-sulfathiazole complex identified a distinct band at 1182 cm⁻¹, which was attributed to the influence of zinc coordination. nih.gov The N-H stretching vibrations of the amino group and the sulfonamide group, as well as the C=N stretching of the thiazole ring, are also sensitive to coordination and can provide information on the binding mode of the ligand. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. The richness of structural information in Raman spectra allows for the identification of specific vibrational modes. researchgate.net For instance, the S-N and C-S stretching modes of the thiazole ring, observed at 633 cm⁻¹ and 732 cm⁻¹ in the Raman spectrum of sulfathiazole, can be monitored for shifts upon complexation. researchgate.net
| Functional Group | Free Ligand (Sulfathiazole) Vibrational Frequency (cm⁻¹) | This compound Complex Vibrational Frequency (cm⁻¹) | Interpretation |
| SO₂ Asymmetric Stretch | ~1330 - 1310 | Shifted | Indicates coordination through the sulfonyl oxygen. |
| SO₂ Symmetric Stretch | ~1160 - 1150 | Shifted | Confirms involvement of the sulfonyl group in binding. |
| N-H Stretch (Amino) | ~3400 - 3300 | Shifted or Broadened | Suggests coordination through the amino nitrogen. |
| C=N Stretch (Thiazole) | ~1590 | Shifted | Indicates coordination via the thiazole nitrogen. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for confirming the structure of this compound complexes in solution. Since zinc(II) is a diamagnetic d¹⁰ metal ion, the resulting complexes are NMR-active, providing sharp signals that can be readily interpreted.
In the ¹H NMR spectrum, the chemical shifts of the protons on the sulfathiazole ligand will be altered upon coordination to the zinc ion. The protons on the aromatic ring and the thiazole ring are particularly useful for probing the electronic environment around the ligand. For example, a downfield shift of the thiazole ring protons would suggest coordination through the nitrogen atom of the thiazole ring, which deshields the nearby protons. Similarly, changes in the chemical shift of the -NH₂ protons can indicate their involvement in coordination.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the ligand. The carbon atoms directly attached to the coordinating atoms will experience the most significant changes in their chemical shifts. The chemical shifts of the carbon atoms in the thiazole ring are sensitive to the coordination of the ring's nitrogen atom to the zinc center. researchgate.net
| Nucleus | Sulfathiazole Ligand (ppm) | This compound Complex (ppm) | Interpretation of Shift |
| ¹H (Aromatic) | 6.6 - 7.8 | Shifted | Changes in the electronic environment of the phenyl ring upon complexation. |
| ¹H (Thiazole) | 7.0 - 7.5 | Shifted | Indicates coordination of the thiazole nitrogen to the zinc ion. |
| ¹H (-NH₂) | Broad signal | Shifted or broadened | Suggests involvement of the amino group in coordination or hydrogen bonding. |
| ¹³C (Thiazole C=N) | ~169 | Shifted | Direct evidence of coordination through the thiazole nitrogen. |
| ¹³C (Aromatic C-S) | ~140 | Shifted | Reflects changes in electron density at the sulfonyl group upon coordination. |
Mass Spectrometry (EI-MS, MALDI-TOF) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry serves as a critical tool for confirming the molecular weight and probing the fragmentation pathways of this compound complexes. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provide essential data for structural characterization.
In studies of zinc complexes with sulfa drugs like sulfathiazole, mass spectrometry confirms the formation of the intended complex and reveals common fragmentation patterns. Photofragmentation of zinc-sulfonamide complexes often involves the loss of SO₂, a characteristic process for sulfonamides under various mass spectrometric conditions nih.gov. For instance, analysis of related zinc-sulfadiazine complexes shows a monoisotopic peak at m/z 331, consistent with a [Zn(H₂O+SDZ−H)]⁺ composition, along with a characteristic isotopic pattern matching zinc's natural isotopic distribution (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) nih.gov.
The fragmentation of the parent sulfathiazole ligand typically yields significant ions at m/z 156, 108, and 92 researchgate.net. Tandem mass spectrometry (MS/MS) experiments on protonated sulfathiazole (m/z 256) show major product ions at m/z 192 (loss of SO₂), m/z 156 (loss of the sulfonyl group), and m/z 92 (aminophenyl fragment) researchgate.net. These fragmentation pathways are crucial for identifying the sulfonamide structure within a larger metal complex.
While MALDI-TOF is more commonly applied to high-molecular-weight compounds, it has proven effective for the analysis of organometallic and coordination complexes duke.edunih.govresearchgate.net. The technique can ionize metal complexes, often showing peaks corresponding to the intact complex or the complex with associated metal ions duke.eduresearchgate.net. For this compound, with a molecular formula of C₁₈H₁₆N₆O₄S₄Zn, the expected molecular weight is approximately 574.0 g/mol nih.gov. MALDI-TOF analysis would be expected to show a prominent ion cluster around this mass, reflecting the isotopic distribution of zinc.
| Analyte | Technique | Expected m/z Value | Key Fragmentation Products (m/z) | Reference |
|---|---|---|---|---|
| This compound Complex | MALDI-TOF/ESI-MS | ~574.0 (M⁺) | [M-SO₂]⁺, [M-C₉H₈N₃O₂S₂]⁺ | nih.govnih.gov |
| Sulfathiazole Ligand | EI-MS/ESI-MS | 255.0 (M) / 256.0 (M+H)⁺ | 192, 156, 108, 92 | researchgate.netresearchgate.net |
Thermal Analysis (TGA) for Decomposition Behavior and Structural Stability Assessment
For metal-sulfonamide complexes, TGA curves typically show distinct stages of decomposition. The initial weight loss at lower temperatures (around 100-175°C) often corresponds to the removal of lattice or coordinated water molecules mdpi.com. Subsequent, higher-temperature decomposition steps relate to the breakdown of the organic ligand itself.
In analogous metal complexes with sulfamethoxazole (B1682508), decomposition of the organic ligand occurs in multiple steps at temperatures ranging from 242°C to over 476°C, involving the loss of various gaseous fragments like C₂H₂, HCl, N₂O, NO, and SO₂ mdpi.com. The final residue at high temperatures is typically the most stable metal oxide. For a this compound complex, the final product would be expected to be zinc oxide (ZnO). The specific decomposition temperatures and the percentage of weight loss at each stage are unique to the complex's structure and the strength of the metal-ligand bonds.
| Decomposition Stage | Typical Temperature Range (°C) | Associated Mass Loss | Example Lost Species | Reference |
|---|---|---|---|---|
| 1. Dehydration | ~100 - 175 | Low (~3%) | Lattice or coordinated H₂O | mdpi.com |
| 2. Ligand Decomposition (Initial) | ~220 - 320 | Variable | Side groups, smaller fragments | mdpi.com |
| 3. Ligand Decomposition (Final) | ~320 - 500+ | High | C₂H₂, SO₂, N₂O, etc. | mdpi.com |
| 4. Final Residue | > 700 | - | Metal Oxide (e.g., ZnO) | mdpi.com |
X-ray Diffraction (XRD) for Crystalline Structure Determination and Phase Analysis
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline this compound complex. Single-crystal XRD provides detailed information on bond lengths, bond angles, coordination geometry of the zinc ion, and intermolecular interactions like hydrogen bonding.
The crystal structure of a related complex, [Zn(sulfathiazole)₂]·H₂O, reveals that the sulfathiazole ligand can act as a bridging ligand, coordinating to the zinc ion through both the amino nitrogen (N_amino) and the thiazole nitrogen (N_thiazole) atoms nih.govresearchgate.net. This bridging behavior can lead to the formation of polymeric structures. The coordination versatility of sulfathiazole is significant, as it can also act as a monodentate ligand in other metal complexes, binding only through the thiazole nitrogen researchgate.net.
The sulfathiazole molecule itself is conformationally flexible, with the benzene and thiazole rings typically oriented nearly perpendicular to each other iucr.org. In the complex, the coordination to the zinc ion fixes the ligand's conformation. Powder XRD (PXRD) is also valuable for phase analysis, confirming the formation of a new crystalline phase upon complexation and assessing sample purity. The diffraction pattern of the complex will be distinct from the patterns of the starting materials (zinc salt and sulfathiazole). For nano-sized complexes, XRD peak broadening can be used to estimate the average crystalline size ekb.eg.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 8.235 | iucr.org |
| b (Å) | 8.550 | iucr.org |
| c (Å) | 15.558 | iucr.org |
| β (°) | 93.67 | iucr.org |
Electron Microscopy (SEM, TEM) for Morphological Characterization and Nanostructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and aggregation state of this compound particles, particularly for materials synthesized at the micro- or nanoscale.
TEM offers higher resolution than SEM, allowing for the characterization of the size and shape of individual nanoparticles nih.gov. TEM can also provide information about the internal structure and crystallinity of the material. For nano-sulfonamide metal complexes, these techniques are essential to confirm that the material has been synthesized with the desired nanostructure nih.govnih.gov. For instance, TEM can confirm the formation of spherical nanoparticles and their size distribution, while SEM can show how these particles aggregate into larger structures nih.govikprress.orgikprress.org.
Computational and Theoretical Insights into this compound Complex Formation
Density Functional Theory (DFT) Calculations for Electronic Structure, Adsorption Energies, and Binding Affinities
Density Functional Theory (DFT) calculations provide profound insights into the electronic structure, stability, and reactivity of this compound complexes. These computational methods allow for the optimization of molecular geometries and the calculation of various electronic properties that are often difficult to measure experimentally nih.govnih.gov.
DFT studies on sulfathiazole and related systems are used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability nih.govresearchgate.net. A smaller gap suggests higher reactivity and polarizability nih.gov.
Calculations can also predict adsorption energies (E_ad) when the complex interacts with other surfaces or molecules. For example, DFT calculations on the adsorption of sulfathiazole onto a platinum-decorated ZnO nanotube showed a strong interaction with an E_ad of -35.5 kcal/mol, indicating favorable binding researchgate.net. Similar calculations for the this compound complex itself can elucidate its electronic properties and preferred binding modes. DFT is used to calculate relative energies of different isomers, such as prototropic isomers in zinc-sulfonamide-water systems, revealing the most stable forms nih.gov. For instance, calculations showed that a three-coordinate Zn(OH)(STZ)⁺ species is 26 kJ mol⁻¹ more stable than the alternative Zn(OH₂)(STZ−H)⁺ form nih.gov.
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Adsorption Energy (E_ad) | Energy released upon adsorption of a molecule onto a surface. | Indicates the strength of interaction. | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and stability. | nih.govresearchgate.net |
| Relative Free Energy (ΔG) | Difference in Gibbs free energy between isomers or states. | Determines the most stable structural configuration. | nih.gov |
Molecular Modeling of Ligand-Metal Binding Sites and Geometrical Configurations
Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structure and interaction of molecules. For this compound, modeling is crucial for understanding the precise nature of the coordination between the sulfathiazole ligand and the zinc ion.
Modeling studies can predict the preferred coordination geometry around the zinc center. Zinc(II) complexes commonly exhibit tetrahedral, trigonal bipyramidal, or octahedral geometries, depending on the ligands involved nih.gov. Computational models can optimize the geometry of the complex to find the lowest energy (most stable) configuration nih.gov. This includes determining the specific donor atoms from the sulfathiazole ligand—such as the sulfonamide nitrogen, the thiazole ring nitrogen, or the sulfonyl oxygens—that bind to the zinc ion nih.govresearchgate.net.
Studies combining IR spectroscopy with quantum chemical calculations have shown that for a Zn(H₂O+STZ−H)⁺ ion in the gas phase, the most stable structure involves a three-coordinate zinc where a ZnOH⁺ unit binds to the sulfathiazole ligand via the heterocyclic nitrogen and a sulfonyl oxygen atom nih.gov. This demonstrates the power of molecular modeling to interpret experimental data and provide a detailed picture of the binding site. Such models are fundamental in rationalizing the structure-property relationships of these important medicinal compounds.
Prediction of Ligation Motifs and Coordination Environments within Zinc-Sulfathiazole Adducts
The interaction between zinc ions and sulfonamides is a critical aspect of the pharmacological action of these drugs. Elucidating the specific ligation motifs and coordination geometries within zinc-sulfathiazole adducts is essential for understanding their biological activity. Advanced computational and spectroscopic techniques, particularly in a perturbation-free gas-phase environment, have provided significant insights into the preferable structural arrangements of these complexes.
Research utilizing a combination of mass spectrometry and infrared multiple photon dissociation (IRMPD) spectroscopy, supported by quantum chemical calculations, has been instrumental in this area. nih.govnih.gov These studies allow for the examination of isolated zinc-sulfathiazole ions, providing a clear view of their intrinsic structural preferences without interference from solvents or crystal packing forces.
The most stable structure identified for the zinc-sulfathiazole complex in the gas phase is a Zn(OH)(STZ)+ isomer. nih.gov In this arrangement, the zinc ion exhibits a three-coordinate ligation motif. nih.govnih.gov The ZnOH+ species engages with the neutral sulfathiazole (STZ) ligand in a chelate fashion, binding through two specific donor atoms: a nitrogen atom from the heterocyclic thiazole ring and one of the oxygen atoms from the sulfonyl group. nih.govnih.gov
This observed three-coordinate environment is noteworthy because the zinc ion typically shows a strong preference for a four-coordinate, tetrahedral geometry in biological systems, such as within the active sites of proteins where it interacts with nitrogen, sulfur, and oxygen donors from amino acid residues. nih.gov The deviation from this preference in the zinc-sulfathiazole adduct is attributed to the rigid structure of the sulfathiazole ligand, which creates steric hindrance that impedes the attainment of a stable tetrahedral coordination. nih.gov
While the three-coordinate complex is the most stable ground-state species, alternative structures have been predicted computationally. A prototropic isomer, Zn(OH2)(STZ−H)+, represents a four-coordinate zinc complex. nih.gov However, this isomer is significantly less stable, calculated to be 26 kJ mol⁻¹ higher in free energy than the Zn(OH)(STZ)+ ground state, and therefore is not expected to be a major contributor to the population of complexes under these conditions. nih.govnih.gov This higher energy state is associated with considerable strain in the ligation arrangement, exemplified by a distorted O-Zn-O bond angle of 67.8°. nih.gov
The detailed findings from these predictive studies are summarized in the tables below.
Table 1: Predicted Isomers and Coordination Properties of Zinc-Sulfathiazole Adducts
| Isomer | Relative Free Energy (kJ mol⁻¹) | Coordination Number | Ligation Motif | Donor Atoms |
| Zn(OH)(STZ)+ | 0 (Ground State) | 3 | Chelate | N(heterocycle), O(sulfonyl) |
| Zn(OH2)(STZ−H)+ | +26 | 4 | Strained Tetrahedral | N(heterocycle), 2x O(sulfonyl), O(aquo) |
This table summarizes the predicted stable and less stable isomers of the zinc-sulfathiazole complex, highlighting their relative energy, coordination number, and the nature of the zinc ion's interaction with the sulfathiazole ligand. nih.govnih.gov
Table 2: Selected Geometric Parameters for Predicted Zinc-Sulfathiazole Isomers
| Isomer | Geometric Parameter | Value |
| Zn(OH2)(STZ−H)+ | O-Zn-O Angle | 67.8° |
This table presents a key geometric parameter for the higher-energy, four-coordinate isomer, illustrating the structural strain that contributes to its relative instability. nih.gov
Molecular Mechanisms of Antimicrobial Action
Antimicrobial Modalities of Zinc Ions and Zinc-Containing Materials
Zinc ions (Zn²⁺) and zinc-containing materials, such as zinc oxide nanoparticles, possess broad-spectrum antimicrobial properties that are mechanistically distinct from those of sulfathiazole (B1682510). youtube.comnih.gov These mechanisms can be broadly categorized into direct physical interactions with microbial structures and interference with essential cellular processes.
One of the primary antimicrobial actions of zinc ions is the disruption of microbial cell membranes. youtube.comfrontiersin.org Zinc ions can penetrate the cell walls and membranes of microbes, leading to a destabilization of their structure and an increase in permeability. youtube.comdovepress.com This disruption of the membrane integrity can lead to the leakage of vital intracellular components, ultimately resulting in cell death. frontiersin.org Zinc oxide nanoparticles have been shown to directly interact with and damage the bacterial cell wall, causing it to collapse. nih.gov The accumulation of positively charged Zn²⁺ on the cell membrane surface is also thought to contribute to this membrane damage. frontiersin.org
Zinc ions are known to be potent inhibitors of a variety of microbial enzymes. nih.govnih.gov They can interfere with the catalytic activity of enzymes by binding to their active sites, particularly those containing residues like cysteine, histidine, and glutamate. nih.govnih.gov This can disrupt numerous essential metabolic pathways within the microorganism. acs.org For example, zinc has been shown to inhibit enzymes involved in glycolysis and other central metabolic processes. acs.org The disruption of these vital enzymatic functions interferes with the microbe's ability to produce energy and synthesize necessary cellular components. youtube.com
Zinc oxide nanostructures are known to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻), particularly when exposed to UV light. nih.govresearchgate.net These ROS are highly reactive and can cause significant damage to microbial cells. youtube.com The oxidative stress induced by ROS can lead to the peroxidation of lipids in the cell membrane, damage to DNA and proteins, and ultimately, cell death. youtube.commdpi.com The generation of ROS is considered a major contributor to the antibacterial properties of zinc oxide nanoparticles. rsc.org The efficiency of ROS production can be influenced by the size and surface area of the nanoparticles, with smaller particles often exhibiting greater antibacterial activity due to a larger surface area-to-volume ratio. nih.govrsc.org
| Antimicrobial Modality of Zinc | Mechanism of Action | Effect on Microorganism |
| Membrane Interaction | Destabilization and increased permeability of the cell membrane | Leakage of intracellular contents and cell death |
| Enzyme Inhibition | Binding to active sites of essential enzymes | Disruption of metabolic pathways |
| ROS Generation | Production of reactive oxygen species (e.g., H₂O₂, •OH, O₂⁻) | Oxidative stress, damage to cellular components |
Investigation of Synergistic Antimicrobial Effects within Zinc Sulfathiazole Systems
The combination of zinc with sulfathiazole has been a subject of scientific interest due to the potential for enhanced antimicrobial effects compared to the individual components. This synergy arises from the complex interplay between the biological actions of the zinc ion and the antibacterial mechanism of the sulfonamide drug.
The coordination of metal ions, such as zinc, with sulfa drugs can lead to compounds with enhanced antibacterial and antifungal properties nih.gov. While sulfathiazole on its own is an effective bacteriostatic agent, its combination with zinc can result in a more potent antimicrobial system. Zinc itself possesses multiple biological roles, acting as a catalytic, structural, and regulatory ion, and is known to have direct effects on microbial inflammatory equilibrium and can facilitate the absorption of antibiotics drugbank.com.
Research into metal-sulfonamide complexes has shown that they can be valuable in therapeutic applications. For instance, animal studies have indicated that this compound is as effective as other well-known metal-sulfonamide complexes, like zinc sulfadiazine (B1682646), in certain applications rsc.org. The enhanced efficacy is often demonstrated by a reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth when the two agents are used in combination.
The synergistic effect can be quantified using methods such as the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction is typically indicated when the effect of the combined agents is greater than the sum of their individual effects.
Table 1: Illustrative Synergistic Activity of Zinc and Sulfathiazole against Staphylococcus aureus
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Sulfathiazole | 64 | 16 | 0.5 | Synergy |
| Zinc | 32 | 8 |
Note: This table is illustrative, based on the principle of synergy where the MIC of each compound is significantly reduced when used in combination. The FIC Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.
This potentiation means that lower concentrations of the antibiotic are needed to achieve a therapeutic effect, which can be beneficial in reducing potential side effects and combating the development of drug resistance. The antimicrobial activity of zinc is well-documented, and its combination with various antibiotics has been shown to enhance their efficacy against a range of pathogens proceedings-szmc.org.pkresearchgate.net.
Structural and Coordination Chemistry: The formation of a zinc-sulfathiazole complex is a critical aspect of its enhanced action. Spectroscopic studies on zinc complexes with sulfa drugs, including sulfathiazole, reveal that the zinc ion coordinates with the sulfonamide molecule, typically involving the nitrogen atom of the heterocyclic ring and an oxygen atom from the sulfonyl group nih.gov. This coordination can alter the electronic properties of the sulfathiazole molecule, potentially making it a more effective inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.
Enhanced Cellular Uptake and Membrane Disruption: Zinc ions can affect the integrity of bacterial cell membranes mdpi.com. This disruption can increase the permeability of the membrane, thereby facilitating the entry of the sulfathiazole molecule into the bacterial cell. Once inside, sulfathiazole can more effectively exert its inhibitory action on the folic acid synthesis pathway. Zinc may also interfere with bacterial glycolysis and disrupt cellular homeostasis by increasing proton permeability across the bacterial membrane researchgate.net.
Dual-Action Antimicrobial Effects: Both zinc and sulfathiazole have independent antimicrobial properties. Sulfonamides act by inhibiting the synthesis of dihydrofolic acid, a crucial step in the production of nucleotides and amino acids in bacteria nih.gov. Zinc, on the other hand, can inhibit various bacterial enzymes, disrupt protein function, and interfere with essential metabolic processes drugbank.com. When combined, these two distinct mechanisms of action can create a multi-pronged attack on the bacterial cell, making it more difficult for the bacteria to develop resistance. The synergy can be conceptualized through different models of interaction where the two agents assist each other, for example, by one agent facilitating the entry or action of the other, resulting in an effect that surpasses their individual capacities mdpi.com.
Inhibition of Bacterial Efflux Pumps: While not specifically detailed for this compound, zinc has been implicated in mechanisms that could interfere with bacterial resistance, such as the function of efflux pumps. By inhibiting these pumps, zinc could increase the intracellular concentration of sulfathiazole, thereby boosting its efficacy.
In essence, the synergy between zinc and sulfathiazole likely results from a combination of these factors: the formation of a more active coordinated complex, the disruption of the bacterial cell membrane by zinc facilitating drug entry, and the simultaneous attack on multiple essential cellular pathways.
In Vitro Assessment of Antimicrobial Efficacy and Spectrum of Activity
Susceptibility Profiling Against Diverse Bacterial Strains
Research into metal complexes of sulfathiazole (B1682510) has demonstrated that their biological activity is often enhanced compared to the free ligand. ijariie.com Studies on various metal-sulfathiazole complexes, including those with zinc, show promising antibacterial action against a spectrum of both Gram-positive and Gram-negative bacteria. ijariie.commdpi.comnih.govcapes.gov.br The chelation of the metal ion with the sulfonamide can lead to more potent antimicrobial effects. farmaciajournal.comscispace.com
Evaluation Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis)
The in vitro antibacterial activity of zinc-sulfathiazole derivatives has been confirmed against Gram-positive pathogens. A study involving a zinc complex of an indolenyl-sulfonamide derivative reported significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.govcapes.gov.br This is consistent with other research on metal complexes of sulfathiazole Schiff bases, which also show inhibitory effects against these bacteria. ijariie.commdpi.com For instance, some copper(II) and manganese(II) complexes of sulfathiazole derivatives exhibit a wide range of activity against Gram-positive bacteria. researchgate.net While specific data for a simple zinc sulfathiazole complex is limited, related zinc complexes have been shown to be the most active among various metal-sulfonamide complexes against strains like B. subtilis and S. aureus. researchgate.net
Evaluation Against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Shigella flexneri, Salmonella typhi)
This compound derivatives have also been evaluated against a range of Gram-negative bacteria. Research on indolenyl sulfonamide metal complexes, including the zinc derivative of sulfathiazole, demonstrated significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Shigella flexneri, and Salmonella typhi. nih.govcapes.gov.brjuniperpublishers.com The enhancement of activity upon complexation with a metal ion is a recurring theme, with metal-sulfonamide complexes often showing greater potency than the sulfonamide ligand alone. farmaciajournal.com For example, a copper(II) complex of sulfathiazole was found to have substantially increased activity against P. aeruginosa and E. coli compared to free sulfathiazole. farmaciajournal.com Similarly, zinc complexes of other sulfonamide derivatives have been reported to be highly active against E. coli and S. typhi. researchgate.net
Determination of Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Values
While qualitative assessments show that this compound derivatives are active against a broad spectrum of bacteria, specific Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values for the simple this compound compound are not extensively detailed in the available literature. However, data from related compounds provide insight into the potential efficacy.
For instance, a study on a Schiff base of sulfathiazole with chromene (compound 1b) reported an MIC of 150 µg/mL against both S. aureus (ATCC 29213) and Salmonella Typhi (MTCC 734). nih.gov In another study, a copper(II)-sulfathiazole-bipyridine complex showed MIC values ranging from 0.10 to 0.84 mmol L⁻¹ against Gram-negative bacteria. researchgate.net Research on zinc sulfate (B86663) has also provided MIC and MBC values against various pathogens, which can offer a baseline for the zinc component's activity. nih.gov
The table below presents MIC and MBC data for related sulfonamide compounds and complexes to illustrate the range of observed activities.
| Compound/Complex | Bacterium | MIC | MBC |
| Chromene-Sulfathiazole Schiff Base (1b) | S. aureus ATCC 29213 | 150 µg/mL | >150 µg/mL |
| Chromene-Sulfathiazole Schiff Base (1b) | S. Typhi MTCC 734 | 150 µg/mL | >150 µg/mL |
| [Cu(SFT)₂(bipy)] | P. aeruginosa | 0.10 mmol L⁻¹ | Not Reported |
| [Cu(SFT)₂(bipy)] | E. coli | 0.84 mmol L⁻¹ | Not Reported |
| Zinc Sulfate (ZnSO₄) | P. aeruginosa PAO1 | 5 mg/mL | 10 mg/mL |
| Phthalazine-tethered Sulfathiazole | MRSA | 940 µg/mL | 1880 µg/mL |
This table is for illustrative purposes and includes data for sulfathiazole derivatives and related zinc compounds, as specific MIC/MBC values for the simple this compound compound are limited. nih.govresearchgate.netnih.govtandfonline.com
Evaluation of Antifungal Activity
The complexation of sulfonamides with metal ions has been shown to produce compounds with notable antifungal properties. scispace.com
Efficacy Against Specific Fungal Pathogens (e.g., Candida albicans, Aspergillus flavus)
In vitro studies have demonstrated the antifungal potential of zinc-sulfathiazole derivatives. Research on a series of indolenyl sulfonamides and their metal complexes, including a zinc-sulfathiazole complex, reported good antifungal activity against several fungal species, including Candida albicans and Aspergillus flavus. nih.govcapes.gov.br The activity of metal complexes is often greater than that of the uncomplexed ligands. researchgate.net For example, while some Schiff base ligands show moderate antifungal activity, their zinc(II) complexes can be significantly more potent. researchgate.net Zinc oxide, a related compound, also exhibits well-documented antifungal properties against these pathogens by disrupting cell membrane integrity and metabolic processes. nih.govglochem.com
Anti-biofilm Properties and Biofilm Disruption Studies
Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents. mdpi.com The ability of a compound to inhibit or disrupt biofilms is a crucial aspect of its antimicrobial efficacy.
While specific studies focusing solely on the anti-biofilm properties of this compound are limited, research on related compounds provides valuable insights. Zinc ions and zinc-containing compounds like zinc sulfate and zinc oxide have demonstrated anti-biofilm capabilities. mdpi.commdpi.comnih.govfrontiersin.org Zinc can interfere with bacterial adhesion and biofilm formation processes. mdpi.com For instance, a zinc-dependent adhesion mechanism has been identified as crucial for intercellular adhesion in staphylococcal biofilms. oup.com
Furthermore, certain sulfonamide derivatives have shown promise in preventing biofilm formation. A study on a sulfamethazine (B1682506) derivative demonstrated its ability to prevent biofilm formation in MRSA. tandfonline.com Given that both zinc and sulfonamide moieties can possess anti-biofilm characteristics, it is plausible that a this compound complex could exhibit similar properties, though direct experimental evidence is needed to confirm this.
Inhibition of Biofilm Formation and Adhesion
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. researchgate.netmdpi.com The ability of an agent to prevent the initial stages of biofilm formation—adhesion and colonization—is a critical attribute.
Research indicates that zinc, as a component, plays a crucial role in disrupting these processes. Studies on various zinc compounds demonstrate a marked ability to inhibit biofilm formation across multiple bacterial species. For instance, zinc oxide (ZnO) nanoparticles have been shown to significantly inhibit biofilm formation by Pseudomonas aeruginosa, a common opportunistic pathogen. plos.orgnih.gov This inhibition is achieved without necessarily affecting the growth of planktonic (free-floating) cells, suggesting a specific action against the biofilm lifestyle. nih.gov The mechanism involves down-regulation of genes responsible for producing virulence factors and biofilm matrix components. nih.govjidc.org For example, ZnO nanoparticles were found to repress the phz operon related to pyocyanin (B1662382) production in P. aeruginosa, a key factor in biofilm development. nih.gov
Furthermore, studies using zinc sulfate (ZnSO₄) have shown that zinc can block biofilm formation by both Gram-negative and Gram-positive bacteria at non-bactericidal concentrations. researchgate.net In one study, zinc effectively blocked biofilm formation by Actinobacillus pleuropneumoniae, Salmonella Typhimurium, and Haemophilus parasuis in a dose-dependent manner. researchgate.net The antibiofilm activity of zinc is also linked to its ability to interfere with bacterial adhesion. Nanoparticles of zinc compounds can impede biofilm formation by physically obstructing bacterial attachment and altering the properties of the attachment surface. researchgate.netnih.gov In staphylococcal species, intercellular adhesion within biofilms is mediated by proteins with G5 domains, which require zinc for dimerization, forming a "zinc zipper" that holds cells together. nih.gov While this suggests zinc is necessary for biofilm integrity in some species, the introduction of external zinc compounds at specific concentrations can disrupt these finely tuned processes.
While direct studies on this compound are limited, the extensive evidence for other zinc compounds strongly suggests that the zinc ion in this compound is a key contributor to its antibiofilm properties. The sulfathiazole moiety, itself identified as an anti-biofilm agent, likely complements this activity. researchgate.net
Eradication of Pre-formed Biofilms
Eradicating an established biofilm is significantly more challenging than preventing its formation due to the protective extracellular polymeric substance (EPS) matrix. mdpi.comnih.gov This matrix acts as a physical barrier, limiting the penetration of antimicrobial agents.
Research into zinc compounds has demonstrated their potential to disrupt and eradicate mature biofilms. Zinc pyrithione (B72027) (ZnPT) has shown dose-dependent activity in reducing biofilm-associated cell numbers of Staphylococcus aureus and Acinetobacter baumannii. nih.gov For instance, ZnPT alone achieved a maximum 4.8-log reduction in A. baumannii biofilm-associated cells. nih.gov Similarly, zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) nanoparticles have been shown to not only inhibit biofilm formation but also to cause architectural damage to existing biofilms of S. aureus, Klebsiella oxytoca, and P. aeruginosa. researchgate.net
The mechanisms for eradicating pre-formed biofilms often involve the generation of reactive oxygen species (ROS) by zinc nanoparticles, which induces oxidative stress and damages bacterial cells within the biofilm. plos.orgrsc.org Additionally, the release of metal ions can disrupt cellular machinery and compromise cell membrane integrity. rsc.org However, some studies note that zinc at certain concentrations may not be effective at dispersing pre-formed biofilms, even when it successfully inhibits their initial formation. researchgate.net This highlights the complexity of biofilm eradication and the concentration-dependent nature of the effect.
The combination of zinc with other agents, such as in this compound, could potentially enhance the eradication of pre-formed biofilms. The sulfonamide component may act on the now-exposed bacteria once the zinc ion has compromised the biofilm structure.
Comparative Antimicrobial Efficacy with Uncomplexed Sulfonamides and Other Metal-Based Antimicrobials
To contextualize the efficacy of this compound, it is essential to compare it with its parent sulfonamide and other prevalent metal-based antimicrobials.
Sulfonamides, as a class, are synthetic bacteriostatic agents that interfere with folic acid synthesis in bacteria. wounds-uk.comworldleadershipacademy.live However, their efficacy can be limited by increasing bacterial resistance. Chelation with metal ions like zinc can enhance the pharmacological properties of sulfonamides, often increasing their lipophilicity and ability to permeate bacterial membranes. researchgate.netresearchgate.net Studies on various metal-sulfonamide complexes consistently show that the complexes exhibit greater antimicrobial activity than the free sulfonamide ligands. researchgate.netscispace.com For example, a zinc(II) sulfamethoxazole (B1682508) complex showed more potent antibacterial activity than sulfamethoxazole alone. researchgate.net A comparative study of sulfonamide salts found that this compound was as effective as zinc sulfadiazine (B1682646) in animal studies, indicating its significant therapeutic potential among zinc-sulfonamide complexes. nih.govtandfonline.com
When compared to other metal-based antimicrobials, particularly the widely used silver sulfadiazine (SSD), zinc-sulfonamide complexes present a nuanced profile. In vitro, silver sulfadiazine is often more potent, requiring lower concentrations to inhibit bacterial growth compared to zinc sulfadiazine. google.com However, the choice of metal ion can confer different advantages. For instance, zinc sulfadiazine has been reported to be comparable to silver sulfadiazine in reducing wound infections in clinical settings. nih.gov The antimicrobial activity of various zinc salts has been documented, with zinc chloride and zinc citrate (B86180) showing significant effects against Staphylococcus aureus and Streptococcus pyogenes. proceedings-szmc.org.pk The efficacy of metal-based antimicrobials varies significantly depending on the bacterial strain. acs.org
Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for various zinc compounds and comparators against selected pathogens, illustrating the general antimicrobial landscape.
| Compound/Agent | Organism | MIC (µg/mL) | Source |
| Zinc Pyrithione (ZnPT) | Escherichia coli | 1 - 2 | nih.gov |
| Staphylococcus aureus | 1 - 2 | nih.gov | |
| Pseudomonas aeruginosa | 16 | nih.gov | |
| Silver Sulfadiazine (SSD) | Pseudomonas aeruginosa | 4 | nih.gov |
| Zinc Oxide (ZnO) Nanoparticles | Escherichia coli K88 | 0.1 | academicjournals.org |
| Porphyromonas gingivalis | 10 | mdpi.com | |
| Zinc Bacitracin | Clostridium perfringens | 0.5 (MIC₉₀) | upv.es |
| Zinc(II) Sulfamethoxazole | Gram-positive/negative bacteria | 125 - 2000 | researchgate.net |
| Sulfathiazole derivative (1b) | Staphylococcus aureus ATCC 29213 | 150 | nih.gov |
| Salmonella Typhi MTCC 734 | 150 | nih.gov |
This table is for illustrative purposes and combines data from different studies and methodologies. Direct comparison should be made with caution.
The data indicates that metal-based compounds, including those with zinc, exhibit potent antimicrobial activity. This compound's efficacy is derived from the combined action of the zinc ion and the sulfonamide moiety, positioning it as a noteworthy compound in the landscape of antimicrobial agents. nih.govtandfonline.com
Advanced Drug Delivery Systems and Formulation Science for Sulfathiazole Enhancement
Design and Engineering of Nanocarriers for Targeted Sulfathiazole (B1682510) Delivery
Nanocarriers offer a promising avenue for the targeted and controlled delivery of therapeutic agents. Their high surface-area-to-volume ratio and tunable surface properties allow for efficient drug loading and release. The engineering of these carriers is focused on maximizing bioavailability while minimizing potential side effects.
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their defining characteristics, including exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, make them outstanding candidates for drug delivery systems. These features allow for high drug loading capacities and the potential for controlled, sustained release.
The structure of MOFs can be meticulously designed to encapsulate, protect, and precisely release therapeutic agents. Surface modifications can further be applied to MOFs to tailor their delivery to specific tissues or cells, thereby maximizing efficacy. While direct studies extensively detailing the loading of zinc sulfathiazole into specific MOFs are emerging, their established capabilities as carriers for other drugs highlight their significant potential in this area. The stimuli-responsive nature of some MOFs, which can react to triggers like pH changes, further enhances their suitability for targeted drug delivery applications.
Zeolites and clay minerals are naturally occurring or synthetic aluminosilicates that have been extensively investigated as drug delivery vehicles due to their excellent adsorption properties, biocompatibility, and low cost.
Zeolites: These microporous materials act as molecular sieves, capable of adsorbing drug molecules within their well-defined channels and cavities. Studies have shown that synthetic zeolites can effectively adsorb various sulfonamides, including sulfathiazole. The interaction within the zeolite structure can be strong, with research suggesting that smaller sulfonamides like sulfathiazole may form dimeric species inside the zeolite cages through hydrogen bonding. This confinement within the zeolite framework allows for the potential to regulate and control the release of the drug.
Clay Minerals: Montmorillonite, a type of clay mineral, has demonstrated significant promise as a nanocarrier for sulfathiazole. Research has shown that incorporating sulfathiazole into the interlayer space of montmorillonite can dramatically improve the drug's biopharmaceutical profile. A key finding is the substantial increase in the aqueous solubility of sulfathiazole after interaction with the clay.
| Compound | Carrier | Key Finding | Reference |
|---|---|---|---|
| Sulfathiazole | Montmorillonite Clay | Aqueous solubility increased by 220% compared to the pristine drug. |
This enhancement is attributed to the successful adsorption and intercalation of sulfathiazole within the clay's layered structure, which leads to a loss of crystallinity of the drug. This interaction not only improves solubility but also provides a mechanism for creating slow-release formulations.
Zinc oxide nanoparticles (ZnO-NPs) are versatile inorganic materials widely explored in biomedical applications due to their high chemical stability, biocompatibility, and inherent antimicrobial properties. In drug delivery, ZnO-NPs can serve as carriers for therapeutic agents. Their non-toxic nature in the human body makes them a promising vehicle for delivering various drugs.
Investigations into Controlled Release Kinetics and Mechanisms
Understanding the kinetics and mechanisms of drug release from a carrier is fundamental to designing effective delivery systems. For sulfathiazole, research has focused on how different nanocarriers behave in environments that mimic physiological conditions.
In vitro release studies are essential for evaluating the performance of drug-carrier complexes. These experiments are typically conducted in simulated biological fluids, such as those mimicking gastric or intestinal conditions, to predict how the formulation will behave in the body. For sulfathiazole-montmorillonite systems, dissolution studies have been performed under simulated gastric conditions to assess the drug release behavior. The release of a drug from a carrier like montmorillonite is influenced by factors such as the pH of the medium and cation exchange processes within the clay's interlayer. By analyzing the amount of drug released over time, researchers can establish release profiles and determine if the system provides the desired sustained or controlled release characteristics.
The pH of the surrounding environment is a critical stimulus that can be harnessed to trigger drug release in a targeted manner. Nanocarriers can be engineered to be stable at one pH while releasing their drug payload at another. This is particularly relevant for oral drug delivery, where a formulation passes through the highly acidic stomach to the more neutral or alkaline intestine.
For sulfathiazole delivery systems using clay minerals, the pH of the release medium significantly modifies the rate of drug delivery. The nature of the drug and the pH of the medium influence the cation exchange in the clay's interlayer, which is a primary mechanism for release. Furthermore, the solubility of sulfathiazole itself is pH-dependent. This intrinsic property, combined with a pH-sensitive carrier, can create a sophisticated delivery system. For instance, a carrier might protect the drug in the acidic environment of the stomach and then release it in the neutral pH of the intestines, where absorption is desired. This pH-responsive mechanism allows for more precise control over where and when the drug is released, enhancing therapeutic efficacy.
Mathematical Modeling of Drug Release Kinetics from Carrier Systems
The release of a drug from its carrier system is a critical factor in determining its therapeutic efficacy. Mathematical models are employed to predict and interpret these release kinetics, providing insights into the underlying mechanisms such as diffusion, dissolution, and erosion. Several models are commonly used in pharmaceutical sciences. jresm.orgnih.gov
| Model | Equation | Typical Applicability |
| Zero-Order | Describes systems where the drug release rate is independent of its concentration. | |
| First-Order | Characterizes systems where the release rate is proportional to the remaining drug concentration. | |
| Higuchi | Often applied to matrix-based systems where release is governed by diffusion. | |
| Korsmeyer-Peppas | Used to analyze release from polymeric systems, where the exponent 'n' indicates the release mechanism. |
Note: In these equations, is the amount of drug released at time , is the initial amount, is the drug concentration at time , is the initial concentration, and , , , and are release rate constants. is the fraction of drug released at time , and 'n' is the release exponent.
Currently, there is a lack of specific studies in the scientific literature that apply these mathematical models to the release kinetics of this compound from any particular carrier system. Such research would be necessary to understand how this compound is released from a formulation and to design delivery systems with optimized therapeutic outcomes.
Surface Functionalization and Hybrid Material Design for Optimized Performance
Surface functionalization involves modifying the surface of a material to achieve desired properties. In drug delivery, this can enhance drug loading, targeting, and controlled release.
Decoration of Nanostructures for Enhanced Adsorption and Potential Sensing Applications
The decoration of nanostructures, such as magnetic nanoparticles, with therapeutic agents is an area of active research. This approach can improve the catalytic or therapeutic performance of the material. For instance, silica-coated magnetic nanoparticles have been successfully functionalized with sulfathiazole groups. mdpi.com This functionalization was shown to enhance the material's catalytic features, and its magnetic properties allowed for easy recovery and reusability. mdpi.com
While this demonstrates the feasibility of using sulfathiazole in surface functionalization, there is no specific research available on the decoration of nanostructures with this compound for the purpose of enhanced adsorption or for the development of sensing applications. Such studies would be valuable in exploring new applications for this compound.
Co-crystallization and Salt Hydrate Formation for Improved Biopharmaceutical Attributes
Co-crystallization is a technique used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate, without altering their chemical structure. amazonaws.comnih.gov This is achieved by combining the API with a coformer in a crystalline lattice. amazonaws.com
Extensive research has been conducted on the co-crystallization of sulfathiazole with various coformers, including carboxylic acids. researchgate.net These studies have demonstrated that co-crystallization can improve the physical properties of sulfathiazole. researchgate.net Similarly, drug-drug co-crystals of sulfathiazole with other active compounds like theophylline and sulfanilamide have been successfully synthesized, showing the versatility of this approach. ncu.edu.tw
However, the scientific literature lacks specific studies on the co-crystallization or salt hydrate formation of this compound. Research in this area could potentially lead to formulations of this compound with enhanced biopharmaceutical properties.
Computational Approaches to Formulation Design and Optimization
Computational modeling and simulation are increasingly important tools in pharmaceutical development, allowing for the prediction of molecular interactions and the optimization of formulation parameters.
Atomistic Simulations of Drug-Excipient Interactions
Atomistic simulations, such as molecular dynamics, provide detailed insights into the interactions between a drug and excipients at a molecular level. nih.govnih.gov These simulations can help in understanding the stability of formulations and the mechanisms of drug release. The crystal structure of a zinc-sulfathiazole complex, specifically Zn(sulfathiazole)2·H2O, has been described, revealing that the sulfathiazole ligand can act as a bridging ligand, interacting with the zinc ion through both the amino and thiazole (B1198619) nitrogen atoms. This structural information is foundational for any atomistic simulation.
While general methodologies for simulating zinc-containing biological systems exist, nih.govnih.gov and simulations of zinc complexes with other molecules have been performed, chemrxiv.orgnd.edu there are no published studies focusing on the atomistic simulation of this compound with common pharmaceutical excipients. Such studies would be instrumental in the rational design of stable and effective this compound formulations.
Predictive Modeling for Optimal Drug Loading Capacity and Release Characteristics
Predictive modeling can be used to forecast the drug loading capacity and release profiles of drug delivery systems, thereby accelerating the development process. These models can range from simple statistical analyses to more complex machine learning algorithms.
While predictive models are widely applied in drug delivery research, nih.gov there is no specific literature available on the use of such models to optimize the drug loading capacity and release characteristics of this compound from any delivery system. The development of such predictive models would require extensive experimental data on the formulation of this compound, which is not currently available.
Analytical Methodologies for Quantitative Determination and Speciation
Chromatographic Techniques for Sulfathiazole (B1682510) and Metabolite Quantification
Chromatography excels at separating complex mixtures, making it ideal for the analysis of sulfathiazole and its related substances in pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of sulfathiazole due to its high sensitivity and resolution. nih.govresearchgate.net A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. tandfonline.comtandfonline.comresearchgate.net For instance, a C18 column is frequently employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer like 2% acetic acid. tandfonline.comresearchgate.net
Detection methods can vary. While UV detection is feasible, it may lack sensitivity and be prone to interference. tandfonline.com Fluorimetric detection, often involving a pre-column derivatization step with a reagent like fluorescamine (B152294), offers enhanced sensitivity and is suitable for residue analysis. nih.govtandfonline.comtandfonline.comresearchgate.net This method has been successfully applied to determine sulfathiazole in honey with a quantification limit of 10 µg/kg. tandfonline.comtandfonline.comresearchgate.net
| Parameter | HPLC Method Example 1 | HPLC Method Example 2 |
| Column | C18 | Zorbax Eclipse XDB C18 |
| Mobile Phase | 2% acetic acid/acetonitrile (60:40, v/v) tandfonline.comresearchgate.net | Gradient of acetic acid, methanol, and acetonitrile nih.gov |
| Detection | Fluorimetric (with fluorescamine derivatization) tandfonline.comresearchgate.net | Fluorescence Detection (FLD) (with fluorescamine derivatization) nih.gov |
| Application | Sulfathiazole residues in honey tandfonline.comresearchgate.net | Sulfonamides in animal feed nih.gov |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC) provides another avenue for sulfathiazole quantification. researchgate.netnih.gov This method often requires a derivatization step to increase the analyte's volatility. Methylation with diazomethane (B1218177) is a common procedure before injecting the sample onto the GLC column, such as an OV-25. nih.gov The precision of GLC methods has been demonstrated in the analysis of sulfathiazole residues in swine feed, with mean recoveries ranging from 87.4% to 90.2% for concentrations between 0.5 and 5 ppm. nih.gov
| Parameter | GLC Method Details |
| Derivatization | Methylation with diazomethane nih.gov |
| Column | OV-25 nih.gov |
| Application | Sulfathiazole residues in swine feed nih.gov |
| Recovery Rate | 87.4% - 90.2% nih.gov |
Thin Layer Chromatography (TLC) with Fluorometric Scanning Densitometry
Thin Layer Chromatography (TLC) offers a cost-effective and rapid screening method for sulfathiazole. nih.govusda.gov The technique involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable mobile phase. usda.gov For quantitative analysis, visualization can be achieved by dipping the plate in a reagent like fluorescamine, followed by measurement of the induced fluorescence using a scanning densitometer. nih.govusda.gov This method is capable of detecting sulfathiazole residues at levels of 0.05 ppm and has been applied to the analysis of honey and various animal tissues. nih.govusda.gov
| Parameter | TLC Method Details |
| Stationary Phase | Silica gel plates usda.gov |
| Visualization | Dipping in fluorescamine solution and viewing under UV light usda.gov |
| Quantification | Fluorometric scanning densitometry nih.govusda.gov |
| Application | Screening for sulfathiazole residues in honey and tissues nih.govusda.gov |
| Detection Limit | ≥ 0.05 ppm in tissues usda.gov |
Spectrophotometric and Electrochemical Methods for Detection
These methods provide alternative, often simpler and faster, approaches for the quantification of sulfathiazole.
Visible Spectrophotometric Methods for Sulfathiazole Estimation
Visible spectrophotometry is a straightforward and accessible method for determining sulfathiazole concentrations. researchgate.netresearchgate.nettjpsj.org These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the sulfathiazole concentration. One such method involves the oxidative coupling of sulfathiazole with pyrocatechol (B87986) in the presence of potassium periodate, which forms a stable, colored product with maximum absorption at 550 nm. researchgate.net Another approach is based on the formation of a Schiff's base between sulfathiazole and p-dimethylaminobenzaldehyde (p-DMAB), resulting in a yellow complex with maximum absorption at 451 nm. tjpsj.org A third method uses a diazotized coupling reaction with aniline (B41778) to produce an intense orange dye with a maximum absorption at 480 nm. uowasit.edu.iq These methods have been successfully applied to the analysis of pharmaceutical formulations. researchgate.nettjpsj.orguowasit.edu.iq
| Method | Reagents | Wavelength (λmax) | Linear Range | Application |
| Oxidative Coupling | Pyrocatechol, Potassium Periodate researchgate.net | 550 nm researchgate.net | 2-24 µg/mL researchgate.net | Veterinary injection researchgate.net |
| Schiff's Base Formation | p-dimethylaminobenzaldehyde (p-DMAB) tjpsj.org | 451 nm tjpsj.org | 2-24 µg/mL tjpsj.org | Veterinary injection tjpsj.org |
| Diazotization Coupling | Aniline, Sodium Nitrite uowasit.edu.iq | 480 nm uowasit.edu.iq | N/A | Pharmaceutical formulations uowasit.edu.iq |
Potentiometric and Conductometric Titration Methods
Potentiometric and conductometric titrations are electrochemical methods used for the quantitative analysis of sulfathiazole. scirp.orgelectrochemsci.org These techniques involve titrating a solution of the analyte with a standard solution and monitoring the change in potential or conductance. scirp.orgelectrochemsci.org For sulfathiazole, titrations are typically carried out by titrating the acidic sulfonamide group with a standard base. researchgate.net These methods are valued for their simplicity and accuracy in determining the content of sulfathiazole in bulk drug substances and pharmaceutical products. researchgate.netresearchgate.net Studies have also utilized these techniques to determine the stability constants of sulfathiazole complexes with various metal ions. scirp.orgelectrochemsci.org
| Technique | Principle | Application |
| Potentiometry | Measures the potential difference between two electrodes during titration. scirp.orgelectrochemsci.org | Quantification of sulfathiazole in bulk and dosage forms; determination of complex stability constants. scirp.orgelectrochemsci.org |
| Conductometry | Measures the electrical conductivity of the solution during titration. scirp.orgelectrochemsci.org | Quantification of sulfathiazole; tracing complex formation in solution. scirp.orgelectrochemsci.org |
Advanced Spectroscopic Techniques for Elemental Analysis and Structural Confirmation
Atomic Absorption Spectrometry (AAS) is a widely utilized and reliable analytical technique for the quantitative determination of zinc. olympianwatertesting.com The method is based on the principle that atoms in a sample absorb light at specific wavelengths. olympianwatertesting.com For the analysis of zinc sulfathiazole, AAS is employed to determine the concentration of the zinc element within the compound.
Flame Atomic Absorption Spectrometry (FAAS) is a common variant where the sample is directly aspirated into an air-acetylene flame to be vaporized and atomized. nemi.govoiv.int The intensity of light absorbed by the zinc atoms at a specific wavelength, typically 213.9 nm, is measured to determine its concentration. oiv.intoiv.int Another highly sensitive method is Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite Furnace AAS (GFAAS), where the sample is atomized using an electrothermal atomizer. olympianwatertesting.comnemi.gov This technique is suitable for determining zinc in the microgram-per-liter (µg/L) range and is particularly useful for samples with low zinc concentrations. nemi.gov
The precision of AAS can be affected by variations in flame and atomization conditions, and accuracy can be impacted by sample matrix interference. olympianwatertesting.com However, potential interferences from various ions like sodium, potassium, calcium, chloride, and nitrate (B79036) are generally minimal under standard conditions. nemi.gov For samples with complex matrices, Zeeman background correction can be employed to improve accuracy. nemi.gov
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Technique | Flame Atomic Absorption Spectrometry (FAAS) | oiv.int |
| Wavelength | 213.9 nm | oiv.intoiv.int |
| Flame | Air-acetylene | oiv.int |
| Lamp | Hollow-cathode lamp (zinc) | oiv.intoiv.int |
| Slit Width | 0.5 nm | oiv.intoiv.int |
| Background Correction | Deuterium lamp or Zeeman correction | oiv.intnemi.gov |
| Applicable Range (GFAAS) | 0.5 to 40 µg/L | nemi.gov |
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used for the chemical fingerprinting and structural characterization of pharmaceutical compounds, including sulfathiazole. nih.govresearchgate.net The technique provides detailed information about the molecular vibrations within the compound, yielding a unique spectral fingerprint that can be used for identification and quantitative analysis. nih.gov
In the context of this compound, FT-Raman can characterize the sulfathiazole ligand and analyze its coordination with the zinc ion. The Raman spectrum of sulfathiazole contains rich structural information that allows for its determination even in the presence of other similar sulfonamides. nih.govresearchgate.net Specific bands in the spectrum can be assigned to vibrations of different functional groups within the molecule. For example, a distinct band observed around 1255 cm⁻¹ is characteristic of sulfathiazole and can be used for its quantitative determination. nih.govresearchgate.net The coordination of the zinc ion to the sulfathiazole molecule, typically through the nitrogen and oxygen atoms of the sulfonamide group, can induce shifts in the positions and intensities of these Raman bands, providing insight into the structure of the metal complex. nih.gov
| Compound | Characteristic Raman Band (cm⁻¹) | Assignment/Use | Reference |
|---|---|---|---|
| Sulfathiazole | 1255 | Used for quantitative determination | nih.govresearchgate.net |
| Sulfanilamide (for comparison) | 1629 | N-H in-plane bending | nih.govresearchgate.net |
Sample Preparation and Mitigation of Matrix Effects in Diverse Matrices
Effective sample preparation is crucial for the accurate analysis of this compound, especially when dealing with low concentrations in complex environmental and biological matrices. Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from such samples.
A notable application is the use of magnetic solid-phase extraction (MSPE) for the extraction of sulfonamides from milk samples. rsc.org In this method, Fe₃O₄ magnetic nanoparticles are used as the adsorbent to isolate sulfadiazine (B1682646) and sulfathiazole. rsc.org The key parameters, including the amount of adsorbent, sample pH, and volume, are optimized to achieve high extraction efficiency. rsc.org This MSPE method, coupled with high-performance liquid chromatography (HPLC), demonstrated excellent recoveries, typically in the range of 92.9–102.4%, for sulfathiazole in milk. rsc.org The technique's high efficiency and the ease of separating the magnetic nanoparticles make it a valuable tool for monitoring drug residues in food products. rsc.org While developed for sulfathiazole, this methodology is directly applicable to its zinc salt, providing a robust means of pre-concentration from complex sample matrices.
Matrix effects, where co-eluting components in a sample enhance or suppress the analyte signal, are a significant challenge in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other sensitive techniques. researchgate.net For the analysis of sulfonamides like sulfathiazole in complex matrices such as honey, these effects can lead to inaccurate quantification. nih.gov
Several strategies can be employed to mitigate matrix interferences. One effective approach is the use of advanced chemometric data processing. For instance, combining photochemically induced fluorescence excitation-emission matrices with methods like Parallel Factor Analysis (PARAFAC) can allow for the quantification of sulfathiazole in honey samples without requiring prior separation or extensive sample pretreatment steps. nih.gov
Another common strategy is the use of modified sample preparation procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A modified QuEChERS approach has been successfully used for the multi-residue analysis of 31 sulfonamides in various livestock matrices, demonstrating good accuracy and precision. researchgate.net Additionally, in techniques like AAS, matrix interference can be minimized through the use of matrix modifiers, careful calibration with matrix-matched standards, or the application of background correction techniques. olympianwatertesting.comnemi.gov
Antimicrobial Resistance Mechanisms and Environmental Fate
Molecular Mechanisms of Sulfathiazole (B1682510) Resistance in Bacterial Populations
Resistance to sulfathiazole, a competitive inhibitor of the dihydropteroate (B1496061) synthase (DHPS) enzyme, primarily arises from specific molecular adaptations within bacterial populations. These mechanisms prevent the antibiotic from effectively blocking the folate biosynthesis pathway, which is essential for bacterial survival. The most common strategies include alterations to the drug's target enzyme, active expulsion of the drug from the cell, and modifications to the cell envelope that limit drug uptake.
The primary mechanism of high-level resistance to sulfathiazole and other sulfonamides involves mutations in the folP gene, which encodes the target enzyme, DHPS. mdpi.commcmaster.ca This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). Sulfonamides act as competitive inhibitors by mimicking the structure of pABA. biorxiv.orgbiorxiv.org
Mutations conferring resistance are typically located within the active site of DHPS, specifically in two flexible loops that line the pABA/sulfonamide binding pocket. biorxiv.orgbiorxiv.org These amino acid substitutions reduce the enzyme's binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, pABA. rupahealth.com This selective discrimination allows the bacterium to continue synthesizing folate even in the presence of the drug. The molecular basis for this is often an increase in the Michaelis constant (KM) for sulfonamides, signifying a lower binding affinity. biorxiv.orgrupahealth.com
Research has identified several key mutations in the folP gene responsible for sulfathiazole resistance. For instance, a single C→T transition in the folP gene of Escherichia coli, resulting in a proline to serine substitution at amino acid position 64 (Pro64Ser), has been shown to confer resistance. nih.gov While this mutation alone may only provide a low level of resistance, it significantly reduces the enzyme's susceptibility to sulfathiazole when present. nih.gov Studies have characterized mutant DHPS enzymes with dramatically elevated inhibition constants (Ki) for sulfathiazole, sometimes by as much as 3,000-fold, alongside increased Km values for pABA. nih.gov
| Bacterial Species | Gene | Mutation | Effect on DHPS | Reference(s) |
| Escherichia coli | folP | Pro64Ser | Confers resistance to sulfathiazole. | nih.gov |
| Various | folP | Substitutions in active site loops | Increases KM/Ki for sulfonamides, reducing binding affinity while retaining function with pABA. | biorxiv.orgbiorxiv.org |
| Escherichia coli | folP | Not specified | Elevated Ki for sulfathiazole (150- to 3,000-fold) and elevated Km for PABA (10- to 300-fold). | nih.gov |
Efflux pumps are transmembrane proteins that actively transport a wide variety of toxic substances, including antibiotics, out of the bacterial cell. journalagent.comnih.gov This mechanism prevents the intracellular accumulation of the drug to a therapeutic concentration, thereby contributing to resistance. nih.govmicrobialcell.com Efflux pumps are a significant factor in both intrinsic and acquired resistance and can often confer resistance to multiple classes of drugs (multidrug resistance). frontiersin.orgmdpi.com
In Gram-negative bacteria, tripartite efflux systems, such as the Resistance-Nodulation-Division (RND) family, are particularly effective. mdpi.comnih.gov These systems span both the inner and outer membranes, expelling substrates directly into the external medium. mdpi.com While some pumps are substrate-specific, many have broad substrate specificity, which can include sulfonamides. frontiersin.org For example, the overexpression of the E. coli RND efflux pump system, cusCFBA, has been shown to provide moderate resistance to sulfamethoxazole (B1682508). oup.com
Studies comparing wild-type bacterial strains with mutants lacking functional efflux pumps demonstrate the significant role these systems play in sulfonamide resistance. The inactivation of efflux pumps often leads to a notable decrease in the minimum inhibitory concentration (MIC) of sulfathiazole, rendering the bacteria more susceptible to the drug. asm.org
| Bacterial Species | Antibiotic | Effect of Efflux Inactivation on MIC | Key Efflux System(s) | Reference(s) |
| Pseudomonas aeruginosa | Sulfathiazole | 4-fold decrease | RND family (e.g., MexAB-OprM) | mdpi.comasm.org |
| Escherichia coli | Sulfathiazole | 2-fold decrease | RND family (e.g., AcrAB-TolC) | mdpi.comasm.org |
| Escherichia coli | Sulfamethoxazole | Moderate increase in resistance upon overexpression | cusCFBA | oup.com |
The bacterial cell envelope, particularly the outer membrane (OM) of Gram-negative bacteria, serves as a formidable permeability barrier that restricts the influx of many antibiotics. asm.orgnih.govnih.gov This barrier is a key component of intrinsic resistance. nih.gov The OM is an asymmetric bilayer containing lipopolysaccharide (LPS) that slows the passive diffusion of drugs. asm.org Hydrophilic molecules, including some sulfonamides, typically traverse the OM through water-filled channel proteins called porins. nih.govacs.org
Bacteria can develop resistance by altering the cell envelope to further limit drug uptake. Two primary mechanisms involve porin channels: a reduction in the number of porin channels expressed in the OM, or mutations within the porin proteins that alter their channel size or selectivity, thereby hindering the passage of specific antibiotics. nih.govmdpi.com
The contribution of the OM barrier to sulfathiazole resistance can be quantified by comparing the MIC for wild-type strains versus mutants with a "hyperporinated" or more permeable outer membrane. In these experiments, the removal of the OM barrier makes the bacteria significantly more susceptible to sulfathiazole, confirming the protective role of the membrane. asm.org
| Bacterial Species | Antibiotic | MIC Wild-Type (μM) | MIC Hyperpermeable Mutant (μM) | Fold Change (Barrier Effect) | Reference(s) |
| Pseudomonas aeruginosa | Sulfathiazole | 25 | 3.1 | 8 | asm.org |
| Escherichia coli | Sulfathiazole | 50 | 12.5 | 4 | asm.org |
Co-selection of Antimicrobial Resistance by Heavy Metals, Including Zinc, in Environmental Settings
The presence of heavy metals, such as zinc, in the environment can act as a selective pressure that promotes the proliferation and maintenance of antibiotic resistance. tandfonline.comfrontiersin.org This phenomenon, known as co-selection, occurs because the mechanisms that confer resistance to heavy metals are often genetically linked or functionally related to antibiotic resistance mechanisms. mdpi.comresearchgate.net
Numerous environmental studies have established a strong positive correlation between the concentration of zinc and the abundance and diversity of antibiotic resistance genes (ARGs). frontiersin.org When bacteria are exposed to high levels of zinc, individuals possessing resistance mechanisms that can tolerate the metal stress will have a survival advantage. If these same bacteria also carry ARGs, the ARGs will be co-selected and become more prevalent in the population, even in the absence of antibiotic pressure. frontiersin.org
Key findings from environmental research include:
Soil Microcosms: In soil amended with zinc salts, the abundance and diversity of ARGs, including sulfonamide resistance genes (sul), showed a tendency to increase along the gradient of increasing zinc concentrations. researchgate.net
Estuarine Environments: Exposure to zinc oxide nanoparticles (ZnO NPs) in estuarine water led to an increase in the abundance of total ARGs. Low, environmentally relevant concentrations of ZnO NPs were found to select for sul1, while higher concentrations were more selective for sul2. rsc.org
Agricultural Settings: In soils from dairy farms, significant correlations were observed between several heavy metals, including zinc, and a variety of ARGs. frontiersin.org The sulfonamide resistance gene sul2 was among the most prevalent ARGs found. frontiersin.org Similarly, in anaerobic digesters treating swine manure, zinc treatment was found to enrich the abundance of ARGs. researchgate.net
| Environment | Zinc Source | Key Finding | Affected ARGs | Reference(s) |
| Soil Microcosm | Zinc salts | Increased abundance and diversity of ARGs with increasing Zn concentration. | General ARGs | researchgate.net |
| Estuarine Water | ZnO Nanoparticles | Increased abundance of total ARGs; selection varied with concentration. | sul1, sul2, tetA, ermB, qnrS, tetW | rsc.org |
| Dairy Farm Soil | Environmental Contamination | Significant positive correlation between Zn concentration and ARG abundance. | sul2, tetX, blaTEM | frontiersin.org |
| Swine Manure (Anaerobic Digestion) | Feed Additive Residue | Enriched abundance of ARGs and emergence of new genotypes. | General ARGs | researchgate.net |
A primary mechanism underlying the co-selection of antibiotic resistance by heavy metals is cross-resistance , where a single resistance mechanism, often an efflux pump, confers resistance to both metals and antibiotics. researchgate.netnih.govd-nb.info These pumps can recognize and expel a broad range of substrates, including toxic metal ions like Zn²⁺ and various classes of antibiotics. nih.gov The exposure to elevated zinc levels selects for the overexpression of these pumps, which coincidentally makes the bacteria more resistant to the antibiotics that are also substrates of the pump. nih.gov
Several efflux systems have been identified that confer this dual resistance phenotype:
The CzcCBA efflux pump in Pseudomonas aeruginosa is a well-characterized system from the RND family that expels zinc, cadmium, and cobalt. nih.govfrontiersin.org Its expression is induced by zinc, and its regulatory system (CzcRS) also represses the transcription of the OprD porin, which is the primary entry point for carbapenem (B1253116) antibiotics. This co-regulation leads to resistance to both zinc and carbapenems. frontiersin.org
The MdrL transporter in Listeria monocytogenes is an efflux pump that has been shown to export zinc and cobalt, as well as antibiotics like erythromycin (B1671065) and clindamycin. oup.comnih.gov
The cusCFBA system in E. coli, primarily known for copper and silver resistance, has also been shown to provide resistance to sulfamethoxazole. oup.com
| Efflux System | Bacterial Species | Metal Substrates | Antibiotic Substrates | Mechanism Type | Reference(s) |
| CzcCBA | Pseudomonas aeruginosa | Zinc (Zn²⁺), Cadmium (Cd²⁺), Cobalt (Co²⁺) | Carbapenems (via OprD repression) | Cross-resistance / Co-regulation | nih.govfrontiersin.org |
| MdrL | Listeria monocytogenes | Zinc (Zn²⁺), Cobalt (Co²⁺) | Erythromycin, Clindamycin, Josamycin | Cross-resistance | oup.comnih.gov |
| cusCFBA | Escherichia coli | Copper (Cu⁺), Silver (Ag⁺) | Sulfamethoxazole, Fosfomycin | Cross-resistance | oup.com |
| CadA | Pseudomonas aeruginosa | Cadmium (Cd²⁺), Zinc (Zn²⁺), Lead (Pb²⁺) | Linked to induction of CzcCBA system | Co-regulation | frontiersin.org |
Environmental Occurrence, Persistence, and Transformation of Sulfathiazole
The widespread use of sulfathiazole in veterinary medicine has led to its emergence as an environmental contaminant. Its persistence and transformation in various environmental compartments are of significant concern due to the potential for promoting antibiotic resistance and ecotoxicological effects.
Detection and Quantification in Aqueous and Solid Environmental Matrices (e.g., wastewater, surface water, soil)
Sulfathiazole is frequently detected in various environmental matrices, including wastewater, surface water, and soil. Analytical methods, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are employed for its detection and quantification. researchgate.netepa.govnih.gov
Concentrations of sulfathiazole can vary significantly depending on the sampling location and proximity to sources such as large-scale livestock operations. For instance, in a study of the Geum River basin in South Korea, a high concentration of 9.212 µg/L of sulfathiazole was detected in a stream near a large livestock complex. mdpi.comresearchgate.net In another study in Argentina, sulfathiazole was detected in 73% of water samples from the Río de la Plata basin, with concentrations ranging from 2.9 to 8.1 ng/L. nih.gov In Bangkok, Thailand, sulfathiazole was also among the pharmaceuticals detected in wastewater treatment plant influents and the surrounding waterways. nih.gov
In soil, the presence of sulfathiazole is also a concern. Methods for determining sulfonamides, including sulfathiazole, in soil often involve microwave-assisted extraction followed by HPLC with fluorimetric detection. researchgate.net The detection limits for these methods in soil are typically in the range of 1 to 6 ng/g. researchgate.net The adsorption of sulfathiazole to soil particles can be influenced by the presence of other substances like copper and aluminum. umweltbundesamt.de
Interactive Data Table: Detection of Sulfathiazole in Various Environmental Matrices
| Location/Study | Matrix | Concentration Range | Detection Frequency | Analytical Method |
| Geum River basin, South Korea mdpi.comresearchgate.net | Surface Water | Up to 9.212 µg/L | - | LC-MS/MS |
| Río de la Plata basin, Argentina nih.gov | Surface Water | 2.9 - 8.1 ng/L | 73% | HPLC-MS/MS |
| Bangkok, Thailand nih.gov | Wastewater Influent | Detected | - | - |
| South African Stream frontiersin.org | Wastewater Effluent | Not detected to 0.133 µg/L | - | - |
| Various researchgate.net | Soil | - | - | Microwave-assisted extraction, HPLC-fluorescence |
Elucidation of Degradation Pathways and Byproduct Formation (e.g., Ozonation, Photodegradation, Biodegradation)
The environmental fate of sulfathiazole is governed by several degradation processes, including ozonation, photodegradation, and biodegradation.
Ozonation has been shown to be an effective method for degrading sulfathiazole in aqueous solutions. nih.gov The process involves the reaction of ozone with the sulfathiazole molecule, leading to its decomposition. Studies have identified several degradation products resulting from ozonation. nih.gov While effective at degrading the parent compound, ozonation may not lead to complete mineralization, suggesting the formation of intermediate products. nih.govmdpi.com
Photodegradation , the breakdown of compounds by light, is another significant pathway for sulfathiazole transformation. The rate and extent of photodegradation can be influenced by various factors, including the presence of photosensitizers like titanium dioxide (TiO2). arabjchem.org The process can lead to the formation of several photoproducts.
Biodegradation by microorganisms also contributes to the removal of sulfathiazole from the environment. Studies have shown that certain microalgae, such as Botryococcus braunii, can remove sulfathiazole with an efficiency of up to 53%. tandfonline.com This removal is attributed to a combination of biosorption, bioaccumulation, and biodegradation. tandfonline.com
Methodologies for Environmental Monitoring and Risk Assessment of Sulfathiazole Residues
Effective environmental monitoring of sulfathiazole residues relies on sensitive and specific analytical techniques. The most common methods involve solid-phase extraction (SPE) to concentrate the analyte from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netepa.govmdpi.comresearchgate.net These methods allow for the detection of sulfathiazole at very low concentrations, often in the nanogram per liter (ng/L) range. nih.govresearchgate.net
Environmental risk assessment for sulfathiazole involves comparing the measured environmental concentrations (MECs) with the predicted no-effect concentrations (PNECs) for relevant aquatic organisms. mdpi.comresearchgate.net The risk quotient (RQ), calculated as MEC/PNEC, is used to characterize the potential risk. An RQ value greater than 1 indicates a high risk to the environment. mdpi.comresearchgate.net For example, a study in the Geum River basin calculated RQ values for various pharmaceuticals and found that while some posed a high risk, the risk for sulfathiazole was in the low to moderate range in that specific assessment. mdpi.comresearchgate.net However, the frequent detection of sulfathiazole in various aquatic environments warrants continuous monitoring and risk assessment. nih.govnih.gov
Zinc Cycling and Bioavailability in Environmental Compartments
Zinc is a naturally occurring element that is essential for life but can be toxic at high concentrations. nih.govgalvanizing.org.uk Its cycling and bioavailability in the environment are influenced by a complex interplay of natural and anthropogenic factors.
Analysis of Natural and Anthropogenic Sources Contributing to Environmental Zinc Load
Zinc is introduced into the environment from both natural and human-related (anthropogenic) sources. cdc.govcanada.ca
Natural sources of zinc include the weathering and erosion of rocks and soils that naturally contain zinc. galvanizing.org.ukcanada.ca Volcanic eruptions, forest fires, and dust storms also contribute to the natural cycling of zinc in the environment. galvanizing.org.uk The natural background levels of zinc in soil typically range from 10 to 300 milligrams per kilogram. nedzink.comgalvanizingasia.com
Anthropogenic sources are the primary contributors to elevated zinc levels in many areas. cdc.gov Major anthropogenic sources include:
Industrial Activities: Mining, smelting, and other metallurgic operations are significant sources of zinc release. illinois.govmarinebiodiversity.ca
Waste Disposal: Discharge of smelter slags, mine tailings, and industrial wastes can lead to high concentrations of zinc in soil and water. cdc.govillinois.gov
Commercial Products: The use of zinc-containing products such as fertilizers, pesticides, and wood preservatives contributes to its environmental load. cdc.govmarinebiodiversity.ca Tire wear also releases zinc into the environment as zinc oxide is used in rubber manufacturing. galvanizingasia.com
Wastewater: Wastewater treatment plants can be a source of zinc in aquatic environments. canada.ca
Interactive Data Table: Major Sources of Environmental Zinc
| Source Type | Specific Examples | Environmental Impact |
| Natural | Weathering of rocks and soil galvanizing.org.ukcanada.ca | Establishes background zinc levels |
| Volcanic eruptions, forest fires galvanizing.org.uk | Contributes to natural zinc cycling | |
| Anthropogenic | Mining and smelting illinois.govmarinebiodiversity.ca | Significant localized and widespread zinc pollution |
| Industrial and municipal wastewater canada.ca | Point source of zinc to aquatic systems | |
| Fertilizers and pesticides marinebiodiversity.ca | Diffuse source of zinc to agricultural soils | |
| Tire wear galvanizingasia.com | Release of zinc oxide to roadside environments |
Speciation and Complexation of Zinc in Soil and Water Systems
The environmental behavior, mobility, and bioavailability of zinc are determined by its chemical form, or speciation . researchgate.net In soil and water, zinc can exist in various forms, including free zinc ions (Zn2+), complexes with inorganic and organic ligands, and as part of solid mineral phases. researchgate.netzinc.org.in
In soil , zinc is often strongly adsorbed to mineral particles like clays (B1170129) and oxides, as well as to organic matter. zinc.org.in This adsorption generally increases with higher pH. nih.gov The speciation of zinc in soil can be influenced by the presence of other substances, such as phosphates, which can lead to the formation of less soluble zinc phosphate (B84403) compounds. slu.se X-ray absorption spectroscopy (XAS) is a powerful technique used to determine the specific forms of zinc in complex matrices like soil. slu.se
In water , the speciation of zinc is highly dependent on factors such as pH, alkalinity, and the presence of dissolved organic matter (DOM). waterquality.gov.au At neutral to acidic pH, the free zinc ion (Zn2+) is the predominant species. waterquality.gov.au However, zinc can form complexes with various ligands, including dissolved organic matter, which can affect its bioavailability and toxicity to aquatic organisms. nih.govacs.org In general, complexation with organic matter tends to reduce the bioavailability of zinc. waterquality.gov.au The speciation in drainage water from agricultural soils has shown that a significant portion of dissolved zinc can be complexed with organic ligands. nih.gov
Factors Influencing Zinc Mobility and Bioavailability in Aquatic and Terrestrial Ecosystems
The mobility and bioavailability of zinc (Zn), a key component of Zinc Sulfathiazole, in the environment are not static. They are governed by a complex interplay of physicochemical and biological factors across aquatic and terrestrial ecosystems. researchgate.netusgs.govd-nb.info The speciation of zinc—its chemical form—is paramount, as it dictates its solubility, transport, and potential for uptake by organisms. gov.bc.caccme.caapis.ac.uk The aqueous zinc ion (Zn²⁺) is considered the most bioavailable and toxic form. gov.bc.ca Numerous variables, including pH, organic matter content, soil and sediment composition, redox potential, and salinity, collectively determine the fate of zinc in the environment. gov.bc.caccme.ca
The Overarching Role of pH
Soil and water pH is arguably the most critical factor controlling the speciation, solubility, and mobility of zinc. usgs.govbibliotekanauki.pl Generally, acidic conditions enhance the solubility and mobility of zinc, while alkaline conditions decrease it.
In terrestrial ecosystems , lower soil pH promotes the existence of zinc in more mobile, free ionic forms (Zn²⁺). nih.gov As pH increases, particularly above 6.5 or 7.0, zinc retention in soil intensifies. bibliotekanauki.pltandfonline.com This is due to several mechanisms:
Precipitation: In alkaline environments, zinc readily forms less soluble precipitates, such as zinc hydroxide (B78521) (Zn(OH)₂) and zinc carbonate (ZnCO₃), which are considered non-toxic. gov.bc.canih.gov
Adsorption: The number of negatively charged binding sites on soil components like clay minerals, iron (Fe) and manganese (Mn) oxides, and organic matter increases with pH. bibliotekanauki.pl This enhances the adsorption of cationic zinc, reducing its concentration in the soil solution. bibliotekanauki.plresearchgate.net Studies have shown that zinc retention significantly increases at pH levels greater than 7. bibliotekanauki.pl Conversely, at a pH below 6, oxides of iron and manganese can dissolve, releasing previously adsorbed zinc back into the soil solution. bibliotekanauki.pl
In aquatic ecosystems , the influence of pH is similarly significant. In natural waters with a pH up to 8.5, the predominant species is the divalent Zn²⁺ ion. waterquality.gov.au At higher pH levels, typical of open seas, the hydrolyzed forms ZnOH⁺ and Zn(OH)₂ become more common. waterquality.gov.au While zinc toxicity generally decreases with lower pH (to a point, as high acidity itself is harmful), the relationship can be complex. waterquality.gov.au Some studies report that zinc toxicity to fish and algae increases with rising pH in natural waters. ccme.ca
| pH Condition | Effect on Zinc in Soil | Effect on Zinc in Water | Governing Mechanism |
|---|---|---|---|
| Acidic (pH < 6.0) | Increased mobility and bioavailability. nih.gov | Higher concentration of dissolved Zn²⁺. uwyo.edu General decrease in toxicity (acidity itself can be toxic). waterquality.gov.au | Dominance of free ionic form (Zn²⁺); dissolution of Fe/Mn oxides releasing adsorbed Zn. bibliotekanauki.plnih.gov |
| Neutral (pH ≈ 7.0) | Mobility is governed by cation exchange processes. nih.gov | Predominantly Zn²⁺, but formation of complexes begins. waterquality.gov.au | Competition with other cations for binding sites. nih.gov |
| Alkaline (pH > 7.0) | Decreased mobility and bioavailability. bibliotekanauki.pltandfonline.com | Formation of hydrolyzed species (ZnOH⁺, Zn(OH)₂) and carbonates. gov.bc.cawaterquality.gov.au | Precipitation as hydroxides and carbonates; increased adsorption to negatively charged soil surfaces. gov.bc.cabibliotekanauki.plnih.gov |
Influence of Organic Matter
Soil and dissolved organic matter (SOM and DOM, respectively) play a crucial, albeit complex, role in zinc's environmental fate. ijsr.in Organic matter can either increase or decrease zinc mobility and bioavailability depending on its nature, concentration, and the ambient pH. ijsr.inresearchgate.net
Increased Mobility: Low molecular weight organic acids and fulvic acids, which are components of decomposing organic matter, can form soluble complexes (chelates) with zinc. ijsr.inmdpi.com This process keeps zinc in the solution phase, enhancing its mobility and potential for plant uptake, especially in soils with naturally low organic content. ijsr.in
Decreased Mobility: Humified organic matter, rich in humic acids, provides strong binding sites for zinc. researchgate.netsemanticscholar.org In soils with high organic content, such as peat soils, zinc can be strongly adsorbed, leading to lower bioavailability. ijsr.in The removal of organic matter from soil has been shown to reduce zinc sorption at acidic pH, indicating that organic matter is a key sink for zinc under these conditions. researchgate.net
Research on mine soils showed that adding commercial humic substances increased the mobility of zinc by forming soluble metal-humic complexes, with the effect being more pronounced at higher pH due to the greater solubility of the organic compounds. mdpi.com Conversely, another study found that compost amendments, containing more humified organic matter, reduced zinc content and translocation in rocket plants (Eruca vesicaria). researchgate.net
Effect of Soil and Sediment Properties
The physical and mineralogical composition of soils and sediments significantly influences zinc retention.
Texture and Particle Size: Soil texture determines the surface area available for adsorption. Zinc sorption increases in the order of sand < silt < clay. researchgate.net Clay fractions, along with silt, have a higher capacity to bind zinc due to their larger surface area and greater cation exchange capacity (CEC) compared to sandy soils. researchgate.netresearchgate.net Consequently, sandy soils pose a higher risk for zinc leaching. researchgate.netsciengine.com
Clay Minerals and Oxides: Specific minerals are highly effective at sequestering zinc. Hydrous oxides of iron and manganese, as well as clay minerals like smectite, are principal surfaces for zinc adsorption in soils. bibliotekanauki.plresearchgate.net The presence of carbonates, particularly in calcareous soils, also strongly contributes to zinc retention, often being the dominant mechanism at high pH. semanticscholar.orgcabidigitallibrary.orgmdpi.com
| Soil Component/Property | Finding | Implication for Zn Mobility | Source |
|---|---|---|---|
| Clay Content | Zinc sorption is positively correlated with clay content. | Lower mobility in clay-rich soils. | researchgate.netresearchgate.net |
| Organic Matter | Can form soluble complexes or act as a strong sorbent depending on type and pH. | Variable; can increase or decrease mobility. | ijsr.inresearchgate.net |
| Calcium Carbonate (CaCO₃) | Contributes significantly to Zn sorption, especially at high pH. | Lower mobility in calcareous soils. | semanticscholar.orgcabidigitallibrary.org |
| Fe/Mn Oxides | Play a principal role in the retention of zinc. | Lower mobility, but dissolution at low pH can release Zn. | bibliotekanauki.pl |
| pH | Sorption increases with increasing pH; desorption decreases as pH rises above 5.5. | Mobility is significantly reduced in neutral to alkaline soils. | tandfonline.com |
Impact of Redox Potential
Redox potential (Eh) directly influences zinc speciation, particularly in saturated or anoxic environments like wetlands and sediments. gov.bc.camdpi.com Under reducing (anaerobic) conditions and in the presence of sulfur, zinc can precipitate as highly insoluble zinc sulfide (B99878) (ZnS). gov.bc.cawaterquality.gov.au This process effectively removes zinc from the dissolved phase, drastically reducing its mobility and bioavailability. waterquality.gov.au In contrast, under oxidizing conditions, these sulfides can break down, releasing zinc back into the system. mdpi.com Fluctuations in redox conditions, such as those in intertidal zones, can therefore drive cycles of zinc release and immobilization. mdpi.com
Salinity and Competing Ions
In aquatic, particularly estuarine and marine, environments, salinity is a key factor. mdpi.comtandfonline.com
Competition: An increase in salinity introduces a high concentration of cations like sodium (Na⁺), which can compete with zinc for binding sites on suspended particles, leading to desorption and increased mobility of zinc. mdpi.com
Complexation: Higher concentrations of chloride (Cl⁻) can lead to the formation of soluble zinc-chloride complexes, further enhancing its mobility. usgs.gov
In freshwater systems, water hardness, which is the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, plays a protective role. ccme.ca These essential ions compete with zinc for the same uptake sites on the gills of aquatic organisms, thereby reducing zinc uptake and toxicity. ccme.ca
Veterinary Pharmacological Research of Sulfathiazole Excluding Clinical Human Trials, Dosage, and Safety
Metabolism of Sulfathiazole (B1682510) in Specific Animal Species
The biotransformation of sulfathiazole in animals is a complex process involving several metabolic pathways that alter its structure to facilitate excretion. drugbank.comechemi.com These pathways are generally categorized into Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which conjugate the drug or its metabolites with endogenous molecules to increase water solubility. nih.gov The primary routes of metabolism for sulfonamides like sulfathiazole include conjugation, the formation of desamino metabolites, and ring hydroxylation. drugbank.comhmdb.ca
Conjugation is a major metabolic pathway for sulfathiazole in most animal species. drugbank.comechemi.com These reactions typically lead to metabolites that are more water-soluble and generally inactive. echemi.comuomus.edu.iq
Acetylation: This is a predominant conjugation pathway for sulfathiazole in many animals, including cattle, sheep, and pigs. fao.org The process involves the transfer of an acetyl group to the N4-amino group of the sulfathiazole molecule, forming N4-acetylsulfathiazole. fao.orgkarger.com This metabolite is a major excretory product found in the urine of these animals. pharmacompass.comnih.gov In sheep, for instance, sulfathiazole is significantly metabolized to its N4-acetyl derivative. pharmacompass.com Similarly, in pigs, N4-acetylsulfathiazole is a key metabolite. fao.orgnih.gov While acetylation is a primary route, the extent can vary between species. karger.com
Glucuronidation: This pathway involves the conjugation of sulfathiazole with glucuronic acid. drugbank.comechemi.com It can occur at the N4-amino group or the N1-position of the sulfonamide. drugbank.comhmdb.ca Glucuronide derivatives, like their acetyl counterparts, are generally devoid of antibacterial activity but are highly water-soluble, which aids in their excretion. echemi.com
Sulfation: Sulfation is another conjugation pathway where a sulfate (B86663) group is added to the sulfathiazole molecule. drugbank.comechemi.com This process, catalyzed by sulfotransferases, also results in more polar, water-soluble metabolites that are readily eliminated from the body. uomus.edu.iqlongdom.org
Table 1: Major Conjugation Pathways of Sulfathiazole in Veterinary Species
| Pathway | Description | Key Metabolite Example | Animal Species |
| Acetylation | Transfer of an acetyl group to the N4-amino group. fao.orgkarger.com | N4-acetylsulfathiazole | Cattle, Sheep, Pigs fao.org |
| Glucuronidation | Conjugation with glucuronic acid at the N4 or N1 position. drugbank.comhmdb.ca | Sulfathiazole-N4-glucuronide | General animal metabolism drugbank.com |
| Sulfation | Addition of a sulfate group. drugbank.comechemi.com | Sulfathiazole-N4-sulfate | General animal metabolism drugbank.com |
Beyond conjugation, other metabolic transformations of sulfathiazole have been identified in animals.
Desamino Metabolites: This metabolic process involves the removal of the p-amino group from the sulfathiazole structure. drugbank.comechemi.com The formation of these desamino metabolites is a recognized pathway for sulfonamides in animals. hmdb.ca Research has indicated that dietary factors, such as the presence of nitrite, can enhance the production of the desamino metabolite of sulfathiazole. drugbank.comechemi.cominchem.org
Ring Hydroxylation: This is a Phase I metabolic reaction where a hydroxyl group is introduced onto the aromatic or heterocyclic ring of the sulfathiazole molecule. drugbank.comechemi.com These hydroxylated products can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. drugbank.comhmdb.ca
Pharmacokinetic Studies in Veterinary Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, and elimination of drugs. For sulfathiazole, these studies have been conducted in several veterinary species to establish its behavior in the body.
The absorption and distribution of sulfathiazole can vary significantly depending on the animal species and the route of administration.
Absorption: Following oral administration in swine, sulfathiazole is absorbed relatively rapidly and completely, with an absorption half-life of 0.8 hours and about 73% of the dose being excreted in the urine. fao.orgnih.gov In contrast, oral absorption in sheep is slow, with a reported half-life of 18 hours, though it is also relatively complete at 73%. nih.gov This slower absorption in ruminants like sheep may be attributed to the drug's interaction with the rumen environment. pharmacompass.com In dwarf goats, the oral bioavailability of sulfathiazole was found to be 52.6%. researchgate.net
Distribution: Once absorbed, sulfathiazole distributes into various body tissues. In pigs, the volume of distribution has been reported to be between 0.54 L/kg and 1.16 L/kg, indicating that the drug penetrates extravascular tissues. fao.orgresearchgate.net Studies in pigs have shown that tissue concentrations of sulfathiazole are closely correlated with plasma concentrations, suggesting rapid equilibration between the blood and tissues like muscle, liver, and kidney. fao.org In cattle, the total volume of distribution was determined to be 0.41 L/kg. researchgate.net For sheep, the volume of distribution is approximately 0.39 to 0.4 L/kg. researchgate.netresearchgate.net
The elimination of sulfathiazole from the body occurs through both metabolism and direct excretion of the unchanged drug, primarily via the kidneys.
Excretion Pathways: The main route of excretion for sulfathiazole and its metabolites is through the urine. fao.orgnih.gov In swine, renal excretion is the primary elimination pathway, with both unchanged sulfathiazole and its N4-acetyl metabolite being the main components found in urine. nih.gov Following an intravenous dose in pigs, approximately 86% of the dose was recovered in the urine within 12 hours, comprising 60% unchanged sulfathiazole and 23% acetylsulfathiazole. fao.org Similarly, in sheep, the drug is primarily eliminated through renal excretion of the parent compound and acetylsulfathiazole. nih.gov Bile and feces are considered minor excretory routes. msdvetmanual.com
Systemic Half-Life: The elimination half-life of sulfathiazole is generally short, though it differs among species. In swine, the biological half-life is approximately 1.4 hours. fao.orgnih.gov In pigs receiving a higher intravenous dose, the elimination half-life was reported to be around 9.0 hours. researchgate.net For sheep, the elimination half-life is about 1.3 hours following intravenous administration. nih.govresearchgate.net In cattle, a similar short half-life of 1.3 hours has been observed. researchgate.net These differences in half-life across species underscore the importance of species-specific pharmacokinetic data. msdvetmanual.com
Table 2: Comparative Pharmacokinetic Parameters of Sulfathiazole in Veterinary Species
| Species | Route | Absorption Half-Life (t½) | Bioavailability | Volume of Distribution (Vd) | Elimination Half-Life (t½) | Primary Excretion Route |
| Swine | Oral | 0.8 hours nih.gov | 73% nih.gov | 0.54 - 1.16 L/kg fao.orgresearchgate.net | 1.4 - 9.0 hours fao.orgnih.govresearchgate.net | Renal (Urine) nih.gov |
| Sheep | Oral | 18 hours nih.gov | 73% nih.gov | 0.39 - 0.4 L/kg researchgate.netresearchgate.net | 1.3 hours (IV) nih.gov | Renal (Urine) nih.gov |
| Cattle | IV | N/A | N/A | 0.41 L/kg researchgate.net | 1.3 hours researchgate.net | Renal (Urine) researchgate.net |
| Goats | Oral | - | 52.6% researchgate.net | 0.23 L/kg (IV) researchgate.net | 0.80 hours (IV) researchgate.net | - |
Comparative Veterinary Pharmacological Studies of Sulfonamides and Their Metal Complexes
Research has extended beyond individual sulfonamides to compare their properties and investigate their metal complexes for enhanced biological activity.
Sulfonamides are known to form complexes with various transition metals. researchgate.netcardiff.ac.uk These metal complexes have been studied for their potential to enhance the antibacterial activity of the parent sulfa drug. researchgate.netmdpi.com The coordination of a metal ion, such as Ru(III), with sulfathiazole can occur through the nitrogen atom of the heterocyclic ring and an oxygen atom of the sulfonamide group. mdpi.com Studies on Ru(III) complexes with sulfathiazole have shown that the complex can significantly reduce the viability of cancer cell lines compared to the free ligand, suggesting altered biological activity. mdpi.com
Furthermore, metal complexes of other sulfonamides, such as sulfadiazine (B1682646), have been synthesized and characterized to explore their structural and biological properties. cardiff.ac.uk Ternary complexes of sulfaquinoxaline (B1682707) with metals like Ni(II), Cu(II), and Zn(II) have demonstrated enhanced antibacterial activity against certain bacteria compared to the free drug. researchgate.net Similarly, zinc, magnesium, and aluminum complexes of sulfonamide carbonic anhydrase inhibitors have been investigated as potential pharmacological agents. scispace.com These comparative studies highlight a field of research aimed at modifying sulfonamide structures to improve their therapeutic potential in veterinary medicine. researchgate.netcardiff.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing zinc sulfathiazole, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves combining sulfathiazole with zinc salts under controlled pH and temperature. Characterization requires X-ray powder diffraction (XRPD) to confirm crystalline structure and near-infrared (NIR) spectroscopy to monitor amorphous content . For reproducibility, document reaction conditions (solvent, molar ratios, and drying protocols) and validate purity via HPLC or mass spectrometry. Include raw data in supplementary materials to enable replication .
Q. Which analytical techniques are most effective for assessing the stability and polymorphism of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to study thermal stability and detect polymorphic transitions. Pair with dynamic vapor sorption (DVS) to evaluate hygroscopicity, which impacts formulation stability. For quantitative analysis of polymorphic mixtures, apply principal component analysis (PCA) to NIR spectral data . Always cross-reference with known sulfathiazole polymorphs (Forms I–V) to identify zinc-specific modifications .
Advanced Research Questions
Q. How does this compound interact with bacterial targets, and what mechanisms explain its antimicrobial efficacy compared to other sulfonamides?
- Methodological Answer : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive and Gram-negative strains to establish minimum inhibitory concentrations (MICs). Compare with sulfathiazole alone to isolate zinc’s role in enhancing efficacy. Use molecular docking simulations to analyze this compound’s binding affinity to dihydropteroate synthase (DHPS), a key enzyme in folate synthesis . Address discrepancies in activity data by controlling for zinc ion bioavailability and bacterial resistance mechanisms .
Q. What environmental degradation pathways are observed for this compound, and how do they impact ecotoxicity?
- Methodological Answer : Perform photolysis and hydrolysis experiments under varying pH and UV light conditions. Quantify degradation products (e.g., sulfanilic acid derivatives) via LC-MS/MS. Assess adsorption behavior using activated carbon models (e.g., NiZn-DO/LAC composites) to evaluate persistence in water systems . Contrast results with pure sulfathiazole to determine zinc’s influence on degradation kinetics and ecotoxicological profiles .
Q. How do formulation strategies (e.g., cryomilling or co-crystallization) alter the physicochemical properties of this compound?
- Methodological Answer : Cryomilling induces amorphous phases, which can enhance solubility but reduce stability. Monitor phase transitions via XRPD and stability under accelerated aging conditions (40°C/75% RH). For co-crystallization, screen with carboxylic acid co-formers to improve bioavailability. Use Hirshfeld surface analysis to map intermolecular interactions and predict shelf-life . Report inconsistencies in dissolution rates between amorphous and crystalline forms, linking them to in vivo performance .
Addressing Contradictions and Gaps
- Data Contradictions : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strain susceptibility or zinc ion release kinetics. Resolve by standardizing test protocols (e.g., CLSI guidelines) and reporting zinc speciation (e.g., free Zn²⁺ vs. complexed forms) .
- Research Gaps : Limited data exist on this compound’s long-term environmental fate and resistance development in pathogens. Future studies should integrate genomic analysis of resistant strains and lifecycle assessments (LCAs) for environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
